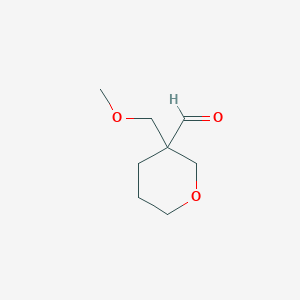

3-(Methoxymethyl)oxane-3-carbaldehyde

Description

3-(Methoxymethyl)oxane-3-carbaldehyde is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring with a methoxymethyl (-CH2-O-CH3) and an aldehyde (-CHO) group attached to the same carbon atom. Key identifiers include:

The compound is likely used as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals, given its reactive aldehyde group and methoxymethyl substituent.

Properties

CAS No. |

1934536-97-6 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-(methoxymethyl)oxane-3-carbaldehyde |

InChI |

InChI=1S/C8H14O3/c1-10-6-8(5-9)3-2-4-11-7-8/h5H,2-4,6-7H2,1H3 |

InChI Key |

HLBVVOBVPAHJSJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCCOC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(Methoxymethyl)oxane-3-carboxylic acid.

Reduction: 3-(Methoxymethyl)oxane-3-methanol.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)oxane-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)oxane-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde and methoxymethyl groups. These functional groups enable the compound to undergo nucleophilic addition, oxidation, and reduction reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural or functional group similarities with 3-(methoxymethyl)oxane-3-carbaldehyde:

Key Observations :

- Functional Groups : The methoxymethyl group enhances solubility in polar solvents, while the aldehyde enables condensation reactions (e.g., imine formation). Esters (e.g., methyl carboxylate) offer alternative reactivity for hydrolysis or transesterification .

Physicochemical Properties

| Property | This compound | 3-Methyl-oxetane-3-carbaldehyde | SNAP-7941 Derivatives |

|---|---|---|---|

| Molecular Weight | 144.17 g/mol (C7H12O3) | 100.12 g/mol (C5H8O2) | 500–600 g/mol |

| Polar Surface Area | ~46 Ų (estimated) | ~35 Ų | ~90 Ų |

| LogP (Lipophilicity) | ~0.5 (moderate) | ~0.3 | ~3.5 (high) |

| Key Reactivity | Aldehyde condensation | Aldehyde oxidation | Ester hydrolysis |

Biological Activity

3-(Methoxymethyl)oxane-3-carbaldehyde is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its oxane structure with a methoxymethyl group and an aldehyde functional group. Its molecular formula is C₈H₁₀O₂, and it has a molar mass of 154.16 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions, potentially leading to the modulation of cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on tumor cell lines, showing selective toxicity towards cancer cells while sparing normal cells.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Research Findings

A summary of key studies on the biological activity of this compound is presented in the table below:

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating effective tumor cell-specific cytotoxicity while having minimal effects on normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.